molecular formula C8H16N2O B1532636 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1505803-80-4

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine

Cat. No.: B1532636
CAS No.: 1505803-80-4
M. Wt: 156.23 g/mol
InChI Key: YYCQWPUGLXCXGU-UHFFFAOYSA-N
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Description

6-Methyl-octahydro-2H-pyrido[4,3-b]morpholine is a chemical compound with the CAS Number: 1505803-80-4 . It has a molecular weight of 156.23 and its IUPAC name is 6-methyloctahydro-2H-pyrido[4,3-b][1,4]oxazine . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-10-4-2-8-7(6-10)9-3-5-11-8/h7-9H,2-6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 156.23 . The InChI code provides a detailed view of its molecular structure .

Scientific Research Applications

Organic Synthesis

"6-methyl-octahydro-2H-pyrido[4,3-b]morpholine" derivatives have been utilized in organic synthesis, demonstrating the compound's versatility as a building block in the construction of complex molecules. For instance, Yehia et al. (2002) described a novel four-component one-pot synthesis approach for pyridines and tetrahydroquinolines, highlighting the compound's role in synthesizing cyclopentyl and cyclohexyl annealed pyridines with good yields. This method leverages a coupling–isomerization–alkylation–cyclization sequence, underscoring the structural unit's importance in natural products and ligand chemistry in supramolecular coordination (Yehia, Polborn, & Müller, 2002).

Pharmaceutical Chemistry

In pharmaceutical chemistry, "this compound" and its derivatives find applications in the synthesis of potent antimicrobials. Kumar et al. (2007) elaborated on the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing its utility in creating arecoline derivatives, phendimetrazine, and polygonapholine with significant antimicrobial properties (Kumar, Sadashiva, & Rangappa, 2007).

Materials Science

Furthermore, the exploration into "this compound" extends to materials science, where its derivatives contribute to developing new materials with unique properties. For example, Chattapadhyay and Dureja (2006) investigated the antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones, demonstrating the compound's potential in creating fungicides that effectively inhibit pathogenic fungi, offering insights into its application in agricultural chemistry (Chattapadhyay & Dureja, 2006).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Properties

IUPAC Name

6-methyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-4-2-8-7(6-10)9-3-5-11-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQWPUGLXCXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
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6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
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6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
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6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Reactant of Route 6
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine

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